molecular formula C14H17NO5 B155310 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid CAS No. 138402-13-8

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid

Cat. No. B155310
CAS RN: 138402-13-8
M. Wt: 279.29 g/mol
InChI Key: KBGZJANMFZSOFP-UHFFFAOYSA-N
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Description

“4-(Cbz-amino)tetrahydropyran-4-carboxylic acid” is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular weight of “4-(Cbz-amino)tetrahydropyran-4-carboxylic acid” is 279.29 . The IUPAC name is 4-{[(benzyloxy)carbonyl]amino}tetrahydro-2H-pyran-4-carboxylic acid . The InChI code is 1S/C14H17NO5/c16-12(17)14(6-8-19-9-7-14)15-13(18)20-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17) .


Physical And Chemical Properties Analysis

The physical form of “4-(Cbz-amino)tetrahydropyran-4-carboxylic acid” is a white to yellow solid . It should be stored at +4°C .

Scientific Research Applications

Pharmaceutical Synthesis

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its protected amino group allows for selective reactions to occur at other functional sites without interference. This compound is particularly useful in the synthesis of peptide and protein analogs, where it can introduce conformational constraints into the peptide chain, potentially leading to enhanced biological activity or stability .

Material Science

In material science, this compound’s ability to form stable polymers and co-polymers is explored. It can be used to create novel materials with specific mechanical properties, such as elasticity and tensile strength. These materials may find applications in biomedical devices, as the tetrahydropyran ring can impart biocompatibility .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including cyclization reactions to form heterocyclic compounds, which are prevalent in many bioactive molecules. Its use in constructing complex molecular architectures is invaluable in developing new chemical entities .

Chromatography

In chromatographic methods, 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid can be used as a standard or reference compound due to its distinct chemical properties. It can help in calibrating systems or as a component in the development of new chromatographic techniques, particularly in chiral separations .

Analytical Research

This compound finds use in analytical research, where it can act as a reagent or a moiety in probes and markers. Its structural features allow for easy detection and quantification, making it a candidate for use in assays and diagnostic tests .

Life Sciences

In life sciences, the compound’s role is investigated in various cellular processes. It can be used to study enzyme-substrate interactions, especially in enzymes that target tetrahydropyran rings or similar structures. This can lead to a better understanding of biological pathways and the development of targeted therapies .

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-(phenylmethoxycarbonylamino)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-12(17)14(6-8-19-9-7-14)15-13(18)20-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGZJANMFZSOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598693
Record name 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid

CAS RN

138402-13-8
Record name Tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138402-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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